N-(3-aminophenyl)-N-methylacetamide
Overview
Description
N-(3-aminophenyl)-N-methylacetamide: is an organic compound with the molecular formula C9H12N2O It is a derivative of acetanilide, where the acetamide group is substituted with a 3-aminophenyl group and an N-methyl group
Mechanism of Action
Target of Action
Similar compounds such as 3-aminophenyl hemiasterlin warhead, sc209, have been found to target tubulin . Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in maintaining cell structure and facilitating cell division .
Mode of Action
Compounds with similar structures, such as 3-aminophenyl hemiasterlin warhead, sc209, have been found to interact with tubulin . This interaction disrupts the polymerization of tubulin into microtubules, thereby inhibiting cell division and leading to cell death .
Biochemical Pathways
Given its potential interaction with tubulin, it can be inferred that it may affect the microtubule dynamics and mitotic spindle formation, which are crucial for cell division .
Pharmacokinetics
The compound’s predicted boiling point is 3896±340 °C, and its predicted density is 1189±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Similar compounds have been found to induce apoptosis or necrosis in cancer cells . This suggests that N-(3-aminophenyl)-N-methylacetamide may have similar cytotoxic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination of N-methylacetamide: One method involves the reaction of N-methylacetamide with 3-nitroaniline, followed by reduction of the nitro group to an amino group using a reducing agent such as tin and hydrochloric acid.
Direct Amidation: Another approach is the direct amidation of 3-aminophenylacetic acid with N-methylamine under dehydrating conditions, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of N-(3-aminophenyl)-N-methylacetamide typically involves large-scale synthesis using the direct amidation method due to its efficiency and scalability. The reaction is carried out in a solvent such as dichloromethane, and the product is purified through recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-aminophenyl)-N-methylacetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate, to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form N-(3-aminophenyl)-N-methylamine using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the amino group activates the aromatic ring towards electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of N-(3-aminophenyl)-N-methylamine.
Substitution: Formation of substituted derivatives on the aromatic ring.
Scientific Research Applications
Chemistry: N-(3-aminophenyl)-N-methylacetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It has shown promise in preliminary studies for its analgesic and anti-inflammatory properties.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials. Its derivatives are employed in the manufacture of polymers and resins.
Comparison with Similar Compounds
N-(2-aminophenyl)-N-methylacetamide: Similar structure but with the amino group in the ortho position.
N-(4-aminophenyl)-N-methylacetamide: Similar structure but with the amino group in the para position.
N-phenylacetamide: Lacks the amino and N-methyl groups.
Uniqueness: N-(3-aminophenyl)-N-methylacetamide is unique due to the position of the amino group, which influences its reactivity and interaction with other molecules. The meta position of the amino group provides distinct electronic and steric properties compared to its ortho and para counterparts, making it suitable for specific applications in synthesis and drug development.
Properties
IUPAC Name |
N-(3-aminophenyl)-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7(12)11(2)9-5-3-4-8(10)6-9/h3-6H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSPIVSEYIORPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442355 | |
Record name | N-(3-aminophenyl)-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61679-27-4 | |
Record name | N-(3-aminophenyl)-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-aminophenyl)-N-methylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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